Vinyl iodoacetate

Description

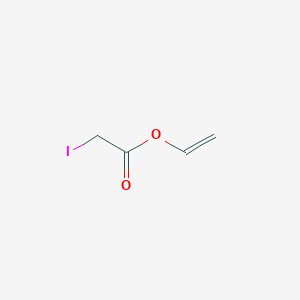

Structure

3D Structure

Propriétés

Numéro CAS |

52590-49-5 |

|---|---|

Formule moléculaire |

C4H5IO2 |

Poids moléculaire |

211.99 g/mol |

Nom IUPAC |

ethenyl 2-iodoacetate |

InChI |

InChI=1S/C4H5IO2/c1-2-7-4(6)3-5/h2H,1,3H2 |

Clé InChI |

RZBCQRXLQOFZBP-UHFFFAOYSA-N |

SMILES |

C=COC(=O)CI |

SMILES canonique |

C=COC(=O)CI |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Nucleophilic Substitution with Imidazole

Vinyl iodoacetate undergoes imidazole substitution in the presence of potassium carbonate (K₂CO₃) to form vinyl 2-(1H-imidazol-1-yl)acetate ( 9 ) .

| Reaction Component | Conditions | Yield | Product |

|---|---|---|---|

| This compound + imidazole | THF, K₂CO₃, room temperature | 64% | Vinyl 2-(1H-imidazol-1-yl)acetate ( 9 ) |

This reaction highlights the electrophilic nature of the iodoacetate group, where the iodide is displaced by the nucleophilic imidazole. The product’s structure is validated via ¹H NMR and FTIR-ATR spectroscopy .

Free-Radical Polymerization Attempts

| Reaction Component | Conditions | Outcome |

|---|---|---|

| This compound + initiators | Toluene, radical conditions | Limited polymerization (product 12 ) |

Despite incomplete polymerization, the resulting product ( 12 ) retains the ionic liquid functional group, as confirmed by ¹⁹F NMR and FTIR-ATR . This suggests potential for membrane applications, though solubility issues necessitate further optimization.

Stability and Decomposition Pathways

This compound’s stability under nucleophilic conditions is attributed to:

-

Steric hindrance : Bulky groups near the electrophilic carbon reduce back-attack in Sₙ2 mechanisms .

-

Resonance stabilization : Iodide’s lone pairs donate into the π* orbital of the alkene, weakening electrophilicity and strengthening the C–I bond .

Table 1: Comparative Reactivity of Vinyl Halides

| Halide | Bond Dissociation Energy (kcal/mol) | Reactivity in Cross-Couplings |

|---|---|---|

| Iodide | 57.6 | High |

| Bromide | 72.1 | Moderate |

| Chloride | 83.7 | Low |

Comparaison Avec Des Composés Similaires

Reactivity and Stability

- Radical Polymerization :

- Hydrolysis Sensitivity :

- Electron Transfer :

- Phenyl iodoacetate reacts with butyl vinyl ether to form decomposition products via single-electron transfer, whereas xanthate derivatives avoid this issue .

Méthodes De Préparation

Method 2: Sodium Iodide in Acetone

Glińska et al. optimized the synthesis using sodium iodide (NaI) in acetone, achieving an 85% yield. Key steps include:

- Reagent Mixing : Vinyl chloroacetate (25 mmol) is added dropwise to a suspension of NaI (25 mmol) in acetone.

- Reaction Conditions : The mixture is stirred at room temperature for 1 hour, during which NaCl precipitates.

- Workup : Filtration removes NaCl, followed by solvent evaporation to yield vinyl iodoacetate as a pale-yellow oil.

- Purification : The crude product is dried under vacuum without further chromatography.

This method’s efficiency arises from acetone’s polar aprotic nature, which solubilizes NaI and accelerates the SN2 displacement. Comparative data between Methods 1 and 2 are summarized in Table 1.

Table 1. Comparison of this compound Synthesis Methods

Reaction Mechanisms and Optimization

The synthesis hinges on a bimolecular nucleophilic substitution (SN2) mechanism, where iodide displaces chloride from vinyl chloroacetate. The reaction proceeds via a backside attack, inverting the configuration at the electrophilic carbon. Key factors influencing efficiency include:

- Solvent Polarity : Acetone’s high polarity stabilizes the transition state, enhancing reaction kinetics compared to benzene.

- Iodide Solubility : NaI’s superior solubility in acetone ensures homogeneous reaction conditions, whereas KI’s limited solubility in benzene may necessitate prolonged stirring.

- Leaving Group Ability : Chloride’s moderate leaving group capacity necessitates stoichiometric iodide to drive the reaction to completion.

Characterization and Analytical Data

Spectroscopic Validation

- C=O Stretch : 1738 cm⁻¹ (ester carbonyl).

- C-I Stretch : 635 cm⁻¹ (characteristic of iodoacetates).

¹H Nuclear Magnetic Resonance (NMR) :

- δ 3.76 ppm (s, 2H, CH₂I).

- δ 4.66–4.97 ppm (dd, 2H, vinyl CH₂).

- δ 7.23 ppm (dd, 1H, vinyl CH).

- δ 166.5 ppm (C=O).

- δ 94.1 ppm (C-I).

Purity Assessment

Thin-layer chromatography (TLC) and gas chromatography (GC) confirm the absence of vinyl chloroacetate residuals in Method 2. Method 1 relies on gravimetric analysis post-precipitation.

Applications in Polymer Science and Bioconjugation

Macromonomer Synthesis

This compound serves as a terminally functionalized monomer in polystyrene macromonomers, enabling controlled radical polymerization.

Bioconjugation Chemistry

The iodoacetyl group reacts selectively with cysteine thiols in proteins, forming stable thioether bonds for antibody-drug conjugates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.